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Compound of Interest

Compound Name: 5-Bromo-2-(difluoromethyl)thiazole

Cat. No.: B1378917

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into
heterocyclic scaffolds has become a cornerstone of modern drug design. The subject of this
guide, 5-Bromo-2-(difluoromethyl)thiazole, represents a quintessential example of such a
building block. It merges three critical structural motifs: the biologically ubiquitous thiazole ring,
a synthetically versatile bromine handle, and the increasingly important difluoromethyl (CFz2H)

group.

The thiazole core is a privileged structure found in numerous FDA-approved drugs, prized for
its ability to engage in a wide range of biological interactions.[1][2] The difluoromethyl group, in
particular, has garnered significant attention as it can act as a lipophilic bioisostere of a
hydroxyl or thiol group, capable of forming hydrogen bonds while enhancing metabolic stability
and modulating pharmacokinetic properties.[3][4] The bromine atom at the 5-position serves as
a key functional handle, enabling chemists to introduce further molecular complexity through a
variety of cross-coupling reactions, thereby facilitating the exploration of structure-activity
relationships (SAR).

This guide provides an in-depth technical overview of the molecular structure, properties,
synthesis, and applications of 5-Bromo-2-(difluoromethyl)thiazole, tailored for researchers,
scientists, and professionals in the field of drug development.

Molecular Architecture and Physicochemical Profile

The structure of 5-Bromo-2-(difluoromethyl)thiazole is defined by a five-membered 1,3-
thiazole ring. This aromatic heterocycle features a sulfur atom at position 1 and a nitrogen atom
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at position 3. The key substituents are a bromine atom at the C5 position and a difluoromethyl
group at the C2 position. Both substituents are strongly electron-withdrawing, which
significantly influences the electronic properties and reactivity of the thiazole ring.

The CFzH group is particularly noteworthy. Unlike the more common trifluoromethyl (CF3)
group, the presence of a hydrogen atom allows the difluoromethyl moiety to act as a unique
hydrogen bond donor, a property that can be pivotal for target engagement.[3] This subtle
structural change provides a powerful tool for fine-tuning molecular interactions and improving
drug efficacy.

Caption: Molecular structure of 5-Bromo-2-(difluoromethyl)thiazole.

Quantitative Data Summary

The key physicochemical properties of 5-Bromo-2-(difluoromethyl)thiazole are summarized
below for quick reference.

Property Value Source
CAS Number 1319255-36-1 [5]
Molecular Formula C4H2BrF2NS [5]
Molecular Weight 214.03 g/mol [5]
Purity Typically 295%

Physical Form Solid or liquid

SMILES FC(C1=NC=C(Br)S1)F [5]

N Inert atmosphere, store in
Storage Conditions [5]
freezer, under -20°C

Synthesis and Reactivity: A Practical Approach

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole
synthesis being a foundational method.[6][7] This reaction typically involves the condensation
of an a-haloketone with a thioamide. For fluorinated analogues like 5-Bromo-2-
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(difluoromethyl)thiazole, the synthesis requires specialized starting materials but follows
similar mechanistic principles.

lllustrative Synthetic Workflow

A plausible synthetic route involves the cyclocondensation of difluoroethanethioamide with a
suitable brominated three-carbon electrophile. The expertise lies in selecting reagents that are
stable and reactive under manageable conditions. The workflow below illustrates a conceptual
pathway for assembling the target molecule.

Starting Materials

Brominated C3 Electrophile

Difluoroethanethioamide (e.g., 2,3-dibromopropanal)

ucleophile Electrophile

Reaction

Hantzsch-type
Cyclocondensation

rude Product
Purification

Workup & Column
Chromatography

Purified Product

Final Product

5-Bromo-2-(difluoromethylthiazole
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Caption: Conceptual workflow for the synthesis of 5-bromo-2-(difluoromethyl)thiazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Hantzsch-type syntheses for
fluorinated thiazoles.[8][9]

o Reagent Preparation: To a solution of difluoroethanethioamide (1.0 eq) in absolute ethanol
(20 mL/mmol), add 2,3-dibromopropanal (1.1 eq).

o Causality: Ethanol serves as a polar protic solvent to facilitate the dissolution of reactants
and the subsequent cyclization steps. A slight excess of the electrophile ensures complete
consumption of the thioamide.

e Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Causality: Heating provides the necessary activation energy for the condensation and
subsequent dehydration steps that form the thiazole ring.

e Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a
saturated solution of sodium bicarbonate.

o Causality: Neutralization quenches any remaining acidic byproducts, preparing the mixture
for extraction.

o Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

o Causality: Ethyl acetate is an effective solvent for extracting the organic product from the
agueous phase. The brine wash removes residual water, and sodium sulfate is a drying
agent.

 Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate
gradient).
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o Causality: Chromatography separates the desired product from unreacted starting
materials and byproducts based on polarity, yielding the pure compound.

» Validation: Confirm the structure of the purified product using *H NMR, 1°F NMR, 13C NMR,
and High-Resolution Mass Spectrometry (HRMS).

o Trustworthiness: Spectroscopic validation is a critical, self-validating step. Expected *H
NMR signals would include a characteristic triplet for the CHF2 proton and a singlet for the
C4-H of the thiazole ring.[8][10]

Application in Medicinal Chemistry: A Versatile
Building Block

The true value of 5-Bromo-2-(difluoromethyl)thiazole lies in its application as a versatile
scaffold in drug discovery. The bromine atom is a key linchpin for diversification, readily
participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira,
Buchwald-Hartwig) to append various aryl, heteroaryl, or alkyl groups. This allows for the rapid
generation of compound libraries to probe the SAR of a biological target.

The difluoromethylthiazole core itself is present in numerous compounds investigated for a
range of therapeutic areas, including metabolic disorders, oncology, and infectious diseases.[9]
[11][12]

Conceptual Application: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-
binding pocket of the enzyme. The nitrogen atom of the thiazole ring can act as a hydrogen
bond acceptor, while the difluoromethyl group can form favorable interactions in adjacent
hydrophobic pockets, potentially displacing water molecules or forming unique hydrogen
bonds. The C5 position, functionalized via the bromine, can be elaborated with larger
substituents to target the solvent-exposed region, enhancing potency and selectivity.
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Caption: Conceptual binding of a thiazole derivative in a kinase active site.

Conclusion

5-Bromo-2-(difluoromethyl)thiazole is more than a simple chemical; it is a highly engineered
building block designed for the rigors of modern medicinal chemistry. Its molecular structure
offers a trifecta of desirable features: a biologically relevant heterocyclic core, a bioisosteric and
modulating difluoromethyl group, and a synthetically versatile bromine handle. For researchers
and drug development professionals, understanding the fundamental properties, reactivity, and
strategic potential of this scaffold is essential for designing the next generation of targeted
therapeutics. Its continued use in discovery campaigns underscores the power of strategic
fluorination and heterocyclic chemistry in addressing complex medical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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